molecular formula C33H28N4O2S2 B442917 N~4~-[1-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-2-(5-METHYL-2-THIENYL)-4-QUINOLINECARBOXAMIDE

N~4~-[1-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-2-(5-METHYL-2-THIENYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B442917
M. Wt: 576.7g/mol
InChI Key: WBEPNHGNDWWESM-UHFFFAOYSA-N
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Description

N,N’-propane-1,2-diylbis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide] is a complex organic compound that features a quinoline backbone with thiophene and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-propane-1,2-diylbis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide] typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin with a ketone in the presence of a base.

    Introduction of Thiophene Groups: The thiophene groups can be introduced through a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated quinoline derivative.

    Formation of Carboxamide Groups: The carboxamide groups are introduced by reacting the quinoline-thiophene intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N,N’-propane-1,2-diylbis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide] can undergo various chemical reactions, including:

    Oxidation: The thiophene groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride.

    Substitution: The carboxamide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amide-substituted derivatives.

Scientific Research Applications

N,N’-propane-1,2-diylbis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its quinoline core.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N,N’-propane-1,2-diylbis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide] involves its interaction with molecular targets such as DNA and proteins. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. The thiophene groups can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-propane-1,2-diylbis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]
  • N,N’-propane-1,2-diylbis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]

Uniqueness

N,N’-propane-1,2-diylbis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide] is unique due to its combination of a quinoline core with thiophene and carboxamide groups. This combination imparts the compound with unique electronic and photophysical properties, making it suitable for applications in organic electronics and as a potential therapeutic agent.

Properties

Molecular Formula

C33H28N4O2S2

Molecular Weight

576.7g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)-N-[2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]propyl]quinoline-4-carboxamide

InChI

InChI=1S/C33H28N4O2S2/c1-19(35-33(39)25-17-29(31-15-13-21(3)41-31)37-27-11-7-5-9-23(25)27)18-34-32(38)24-16-28(30-14-12-20(2)40-30)36-26-10-6-4-8-22(24)26/h4-17,19H,18H2,1-3H3,(H,34,38)(H,35,39)

InChI Key

WBEPNHGNDWWESM-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)C

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)C

Origin of Product

United States

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